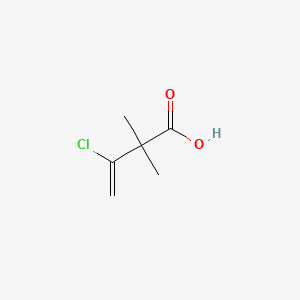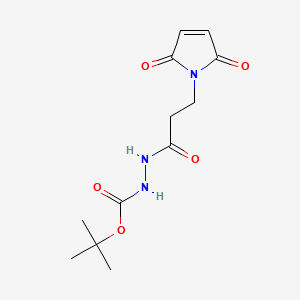
2,2-Dimethyl-d6-butyryl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-d6-butyryl Chloride is a deuterated derivative of 2,2-dimethylbutyryl chloride. It is a chemical compound with the molecular formula C6H5D6ClO and a molecular weight of 140.64. This compound is primarily used in research settings, particularly in the synthesis of isotopically labeled pharmaceuticals and other compounds where tracking the fate of specific molecular fragments is crucial .
Preparation Methods
The synthesis of 2,2-Dimethyl-d6-butyryl Chloride typically involves the chlorination of 2,2-dimethylbutyric acid using thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2,2-Dimethylbutyric acid+Thionyl chloride→2,2-Dimethyl-d6-butyryl Chloride+Sulfur dioxide+Hydrogen chloride
In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-d6-butyryl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylbutyric acid and hydrogen chloride.
Reduction: It can be reduced to 2,2-dimethylbutane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
2,2-Dimethyl-d6-butyryl Chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent for introducing the deuterated 2,2-dimethylbutyryl group into target molecules, which is useful in the synthesis of isotopically labeled compounds.
Biology: It is employed in the study of metabolic pathways by tracking the fate of deuterated fragments in biological systems.
Medicine: It is used in the synthesis of labeled pharmaceuticals to study drug metabolism and pharmacokinetics.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-d6-butyryl Chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable reagent in organic synthesis. The deuterium atoms in the compound provide a means to trace the molecular fragments in various chemical and biological processes, allowing researchers to study reaction mechanisms and metabolic pathways in detail .
Comparison with Similar Compounds
2,2-Dimethyl-d6-butyryl Chloride can be compared with other similar compounds such as:
2,2-Dimethylbutyryl Chloride: The non-deuterated version of the compound, which is used in similar applications but lacks the isotopic labeling.
2,2-Dimethylbutyric Acid: The parent acid of the compound, used in the synthesis of the acid chloride.
2,2-Dimethylbutane: The fully reduced form of the compound, used as a reference in reduction reactions.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for research applications involving isotopic tracing .
Properties
IUPAC Name |
2,2-bis(trideuteriomethyl)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJUYMIFFNTKOI-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)Cl)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661936 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185011-66-8 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)

![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)




![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
